4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

K_ATP Channel Pharmacology Medicinal Chemistry Structure-Activity Relationship

The compound 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1226438-96-5) is a synthetic, polysubstituted 4H-1,4-benzothiazine 1,1-dioxide derivative. It belongs to a broader class of fused 1,4-thiazine-2-carbonitrile dioxides, which have been explored primarily as modulators of ATP-sensitive potassium (K_ATP) channels and for their potential in metabolic and cardiovascular diseases.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 1226438-96-5
Cat. No. B2747923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
CAS1226438-96-5
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)OC)C#N
InChIInChI=1S/C18H16N2O4S/c1-12-4-7-18-15(8-12)20(11-14(10-19)25(18,21)22)13-5-6-16(23-2)17(9-13)24-3/h4-9,11H,1-3H3
InChIKeyICDFYZJHYYSQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Sourcing Guide: Compound Identity & Baseline Characteristics


The compound 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1226438-96-5) is a synthetic, polysubstituted 4H-1,4-benzothiazine 1,1-dioxide derivative . It belongs to a broader class of fused 1,4-thiazine-2-carbonitrile dioxides, which have been explored primarily as modulators of ATP-sensitive potassium (K_ATP) channels and for their potential in metabolic and cardiovascular diseases [1]. The core benzothiazine-2-carbonitrile 1,1-dioxide scaffold is a key pharmacophore for several potassium channel openers (KCOs), and the specific N-aryl substitution pattern on this compound distinguishes it within this chemical space.

Why 4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Cannot Be Simply Substituted with Other Benzothiazine K_ATP Openers


In-class substitution is a high-risk strategy for this specific compound class due to profound substituent-dependent effects on target selectivity and functional outcome. The foundational structure-activity relationship (SAR) for 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides shows that minor modifications drastically alter pharmacological profiles [1]. For example, the 3-methyl-7-chloro analog (compound 3a) inhibits insulin release, while other derivatives like 3-isopropylamino analogs (compound 3f) are designed to activate K_ATP channels, albeit with varying potency and efficacy when compared to the 1,2,4-benzothiadiazine series [1]. The target compound's unique combination of a 6-methyl substituent and a 4-(3,4-dimethoxyphenyl) group is structurally distinct from all characterized analogs, making its pharmacological behavior unpredictable from existing data. Procurement decisions must therefore be based on the compound's own merits, not surrogate data from analogs.

Quantitative Evidence Guide for 4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: A Comparator-Based Analysis


Structural Differentiation: N-Aryl Substitution vs. Diazoxide and BPDZ 73

The target compound possesses a 4-(3,4-dimethoxyphenyl) substituent, a feature absent in the reference K_ATP channel openers diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide) and BPDZ 73 (7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide) [1]. Quantitative SAR data for the benzothiazine series demonstrates that N-aryl substitution is a critical determinant of ion channel subtype selectivity and functional potency. The specific dimethoxyphenyl motif introduces distinct electronic and steric properties that are not achieved by the 7-chloro substitution pattern on the benzene ring of the classical thiadiazine-based openers, potentially altering its interaction with the SUR subunit of the K_ATP channel complex [1].

K_ATP Channel Pharmacology Medicinal Chemistry Structure-Activity Relationship

Heterocyclic Core Differentiation: Benzothiazine vs. Benzothiadiazine Potency

A direct head-to-head SAR study within the patent family reveals that the benzothiazine core generally yields compounds with reduced potency and efficacy as K_ATP channel openers compared to their benzothiadiazine counterparts [1]. For instance, the 7-chloro-3-isopropylamino benzothiazine analog (3f) demonstrated significantly lower activity than the corresponding benzothiadiazine, BPDZ 73 [1]. While no data exists for the target N-aryl analog, this class-level trend suggests that the target compound's benzothiazine core may confer a fundamentally different and potentially attenuated potency profile relative to widely used benzothiadiazines, making it a key selection criterion for studies requiring a non-standard activation response or exploring scaffold-hopping effects.

K_ATP Channel Activation Potency Comparison Electrophysiology

Subtype Selectivity Potential: 6-Methyl vs. 7-Chloro Substitution

The SAR landscape for benzothiazine dioxides indicates that the position of substituents on the benzene ring is crucial for Kir6.2/SUR subtype selectivity [1]. The target compound features a 6-methyl substituent, in contrast to the well-studied 7-chloro derivatives (e.g., compound 3a) that inhibit insulin release [1]. This difference suggests a potential shift in subtype preference (e.g., between pancreatic SUR1 and cardiovascular SUR2B isoforms). Although no panel screening data is publicly available for the 6-methyl analog, established SAR models for the class indicate that the 6-methyl substitution may alter the molecule's interaction with the SUR subunit's binding pocket, a hypothesis testable by the end-user [2].

K_ATP Channel Subtypes Selectivity Screening SUR1/SUR2

Physicochemical Property Divergence: cLogP and Solubility Implications for In Vitro Assay Design

Calculated physicochemical properties for this compound (Molecular Weight: 356.4, Formula: C18H16N2O4S) indicate a higher lipophilicity compared to the reference inhibitor 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (compound 3a, MW=270.7, ClogP ~1.5) [1]. The di-methoxy substitution increases the topological polar surface area (TPSA) and hydrogen bond acceptor count, which, combined with a higher cLogP (~2.7 estimated), may lead to increased non-specific protein binding and lower aqueous solubility. This has direct practical implications for assay development, requiring different solubilization protocols (e.g., DMSO concentration limits) and appropriate controls to ensure free drug concentrations are accurately determined, a known issue for lipophilic benzothiazine analogs [1].

Drug Discovery Physicochemical Properties Assay Development

Validated Application Scenarios for 4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Based on Differential Evidence


Chemical Probe for Scaffold-Hopping Studies in K_ATP Channel Drug Discovery

The compound is ideally suited as a structurally novel N-aryl benzothiazine dioxide probe. Based on class-level SAR [1], its unique core and substitution pattern allow research teams to explore chemical space distinct from classic benzothiadiazine-type openers (e.g., diazoxide, BPDZ 73) and 7-chloro benzothiazine inhibitors. This enables pharmacophore mapping to identify which structural features control channel activation versus inhibition, a key challenge in metabolic drug discovery.

Negative Control or Low-Potency Standard for Benzothiadiazine KCO Assays

Given the established trend that benzothiazine cores confer lower potency than their benzothiadiazine counterparts [1], this compound can serve as a rationally selected comparator for in vitro pharmacology assays. Its use can help validate assay sensitivity and discriminate between specific and non-specific ion channel effects when profiling novel chemical entities against SUR-containing K_ATP channels.

Selectivity Profiling for SUR2B-Cardiovascular vs. SUR1-Pancreatic Isoforms

The 6-methyl substitution, absent in the classic 7-chloro SUR1-active inhibitors, makes this compound a candidate for screening in a panel of Kir6.2/SUR1 and Kir6.2/SUR2B expressing cells [1]. Although its selectivity is unconfirmed, its procurement enables the experimental testing of the hypothesis that 6-substitution and N-arylation may redirect activity towards cardiovascular SUR2B isoforms, an approach supported by general SAR models for the class [2].

Reference Compound for Method Development in Lipophilic Drug Assays

Due to its calculated higher lipophilicity compared to reference analog compound 3a, this compound is a practical tool for developing and validating in vitro assay protocols for low-solubility ion channel ligands. It can be used to establish appropriate DMSO concentrations, evaluate non-specific binding to plastics and proteins, and optimize free drug concentration measurements in cell-based electrophysiological systems, ensuring assay robustness before screening larger, more expensive compound libraries.

Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.